molecular formula C14H12N2O3 B13991295 N-(4-methyl-3-nitrophenyl)benzamide CAS No. 6334-82-3

N-(4-methyl-3-nitrophenyl)benzamide

Cat. No.: B13991295
CAS No.: 6334-82-3
M. Wt: 256.26 g/mol
InChI Key: BGNVVFFDLZQZMT-UHFFFAOYSA-N
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Description

N-(4-methyl-3-nitrophenyl)benzamide is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzamide, where the benzamide moiety is substituted with a 4-methyl-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-methyl-3-nitrophenyl)benzamide can be synthesized through the acylation of 4-methyl-3-nitroaniline with benzoyl chloride. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enhances the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-nitrophenyl)benzamide undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: N-(4-methyl-3-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-(4-carboxy-3-nitrophenyl)benzamide.

Scientific Research Applications

N-(4-methyl-3-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methyl-3-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-4-nitrophenyl)benzamide
  • N-(3-nitrophenyl)-4-methylbenzamide
  • N-(4-nitrophenyl)benzamide

Uniqueness

N-(4-methyl-3-nitrophenyl)benzamide is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the phenyl ring creates a unique electronic environment that can be exploited in various chemical and biological applications .

Properties

CAS No.

6334-82-3

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-(4-methyl-3-nitrophenyl)benzamide

InChI

InChI=1S/C14H12N2O3/c1-10-7-8-12(9-13(10)16(18)19)15-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17)

InChI Key

BGNVVFFDLZQZMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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